N-(4-bromophenyl)-2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromophenyl group, an ethoxy-hydroxybenzylidene moiety, and a hydrazinyl-oxoacetamide linkage, making it a subject of interest for researchers in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide typically involves a multi-step process. One common method includes the condensation of 4-bromobenzaldehyde with 3-ethoxy-4-hydroxybenzaldehyde in the presence of hydrazine hydrate. This reaction forms the hydrazone intermediate, which is then reacted with oxalyl chloride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols[][2].
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions[2][2].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may produce hydrazine derivatives, and substitution reactions can result in various substituted phenyl derivatives[2][2].
Scientific Research Applications
N-(4-bromophenyl)-2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N,N-bis(4-(hexyloxy)phenyl)aniline: This compound shares the bromophenyl group but differs in its overall structure and applications.
N’-(3-ethoxy-4-hydroxybenzylidene)isonicotinohydrazide: Similar in having the ethoxy-hydroxybenzylidene moiety but differs in the rest of the structure.
Uniqueness
N-(4-bromophenyl)-2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C17H16BrN3O4 |
---|---|
Molecular Weight |
406.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C17H16BrN3O4/c1-2-25-15-9-11(3-8-14(15)22)10-19-21-17(24)16(23)20-13-6-4-12(18)5-7-13/h3-10,22H,2H2,1H3,(H,20,23)(H,21,24)/b19-10+ |
InChI Key |
UNVKFAPLIJJNTM-VXLYETTFSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)Br)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.